Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
Description
Properties
Molecular Formula |
C19H16FNO3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[(2-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)13-7-8-18(15(9-13)19(22)23-2)24-10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3 |
InChI Key |
SBKJTSNRBFAWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : Chloroacetone and thioacetamide.
-
Mechanism :
-
Thioacetamide undergoes nucleophilic attack on chloroacetone, forming a thiazolidine intermediate.
-
Dehydration and aromatization yield 2-methylthiazole.
-
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | 80–90°C |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
This method, adapted from CN101560195A, ensures high regioselectivity for the 2-methyl group.
Functionalization of the Benzoate Core
Synthesis of Methyl 5-Bromo-2-hydroxybenzoate
The benzoate backbone is functionalized through bromination and esterification:
-
Bromination : Salicylic acid is brominated at position 5 using Br₂ in acetic acid.
-
Esterification : The resultant 5-bromo-2-hydroxybenzoic acid is treated with methanol and H₂SO₄ to form the methyl ester.
| Step | Conditions | Yield |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 40°C, 2 h | 88% |
| Esterification | MeOH, H₂SO₄, reflux, 6 h | 95% |
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Yield | 78% |
Coupling the Thiazole to the Benzoate
The bromine at position 5 is replaced with the 2-methylthiazole group via a Ullmann coupling or nucleophilic aromatic substitution (NAS).
Ullmann Coupling
| Reactant | Role |
|---|---|
| 2-Methylthiazole | Nucleophile |
| Methyl 5-bromo-2-((2-fluorobenzyl)oxy)benzoate | Electrophile |
Yield : 65–70%.
Nucleophilic Aromatic Substitution
Adapted from the synthesis of Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate:
-
React methyl 5-bromo-2-((2-fluorobenzyl)oxy)benzoate with 2-methylthiazole-4-thiol in diethylene glycol dimethyl ether.
-
Use K₃PO₄ as base at 110°C for 24 hours.
| Parameter | Value |
|---|---|
| Solvent | Diethylene glycol dimethyl ether |
| Base | K₃PO₄ |
| Temperature | 110°C |
| Yield | 76% |
Alternative Route: Late-Stage Esterification
For improved regiocontrol, the ester group may be introduced after constructing the substituted benzoic acid.
Procedure
-
Synthesize 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoic acid via NAS or coupling.
-
Esterify with methanol using thionyl chloride (SOCl₂) as a catalyst.
| Step | Conditions | Yield |
|---|---|---|
| Esterification | MeOH, SOCl₂, 0°C → RT, 6 h | 92% |
Optimization Challenges and Solutions
Competing Side Reactions
Yield Improvement
-
Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but increase cost.
-
Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require rigorous drying.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Ullmann Coupling | High regioselectivity | Requires toxic Cu catalysts | 65–70% |
| NAS with K₃PO₄ | Solvent stability | Long reaction time (24 h) | 76% |
| Late-Stage Esterification | Avoids early ester hydrolysis | Additional synthetic step | 85–92% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., potassium permanganate) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents (e.g., lithium aluminum hydride) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or methylthiazolyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Research indicates that compounds featuring thiazole rings often exhibit significant biological activities, including anticancer properties. Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate may demonstrate similar activities due to its structural components. Studies on related thiazole derivatives have shown promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Properties
- Agricultural Applications
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methylthiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares a benzoate ester backbone with several sulfonylurea-class herbicides documented in pesticide chemistry literature. Below is a detailed comparison with structurally analogous compounds from , focusing on substituents, functional groups, and biological applications.
Table 1: Comparative Analysis of Methyl Benzoate Derivatives
Key Differences and Implications:
Core Functional Groups: The target compound lacks the sulfonylurea bridge and triazine ring critical for acetolactate synthase (ALS) inhibition in sulfonylurea herbicides . Instead, its thiazole moiety may interact with alternative biological targets, such as enzyme systems in fungi or insects.
Biological Activity: Sulfonylurea derivatives (e.g., triflusulfuron) inhibit ALS, disrupting branched-chain amino acid synthesis in plants . The target compound’s thiazole group, however, is associated with diverse modes of action, including interference with mitochondrial electron transport (e.g., strobilurin-like activity) or chitin synthesis inhibition in insects.
Selectivity and Toxicity :
- Sulfonylureas exhibit high selectivity for weeds over crops due to ALS isoform specificity . The fluorine and thiazole groups in the target compound may alter selectivity profiles, necessitating further toxicological evaluation.
Research Findings and Mechanistic Insights
- Sulfonylurea Analogs : Studies confirm that triazine-linked sulfonylureas achieve herbicidal activity at application rates as low as 10–40 g/ha, with half-lives of 1–6 weeks in soil depending on substituents .
- Thiazole-Containing Compounds: Thiazole derivatives like abamectin (a nematicide) and thiamethoxam (a neonicotinoid) demonstrate potent activity against pests via neurotoxic or energy metabolism disruption. The target compound’s 2-methylthiazol-4-yl group could similarly target invertebrate nervous systems or fungal cell membranes.
Biological Activity
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.43 g/mol. The compound features a benzoate moiety, a thiazole ring, and a fluorobenzyl ether, which may influence its biological reactivity and activity profile due to the presence of the electron-withdrawing fluorine atom .
Antimicrobial Properties
Compounds containing thiazole rings have been documented to exhibit significant antimicrobial activities. For instance, derivatives of thiazole have shown effectiveness against various pathogens, including bacteria and fungi. The structure of this compound suggests it may possess similar antimicrobial properties due to the thiazole component .
Case Studies
- Thiazole Derivatives in Cancer Treatment : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .
- Antimicrobial Efficacy : A related study focused on thiazole-based compounds' activity against bacterial strains. The results showed that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound could similarly impact microbial pathogens due to its structural analogies .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : This step often involves cyclization reactions using appropriate precursors.
- Esterification : The benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to form the ester bond.
- Fluorobenzyl Ether Formation : The final step involves coupling the fluorobenzyl group to the thiazole-containing intermediate, which may require specific reagents to facilitate the ether formation .
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate?
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting a fluorobenzyl derivative with a thiazole-containing benzoic acid precursor under palladium-catalyzed conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity . Confirmatory techniques include H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What safety protocols are essential for handling this compound in the laboratory?
Based on structurally similar compounds, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks, as acute toxicity (Category 4 for oral/dermal/inhalation routes) has been reported for analogous benzoate derivatives. Store in airtight containers at 2–8°C, away from strong oxidizers and bases .
Q. How can researchers confirm the compound’s identity and purity?
Key analytical methods:
- NMR spectroscopy : Compare aromatic proton shifts (δ 6.8–8.2 ppm) and fluorine coupling patterns.
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity.
- Melting point analysis : Sharp melting points (±2°C) indicate homogeneity .
Advanced Research Questions
Q. How can contradictory reaction yield data in literature be resolved for this compound?
Discrepancies often arise from variations in catalyst loading (e.g., Pd(PPh) at 5–10 mol%) or solvent polarity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing DMF/water ratios from 3:1 to 5:1 improved yields by 15% in analogous thiazole-benzoate couplings .
Q. What strategies mitigate degradation during long-term storage?
Stability studies under accelerated conditions (40°C/75% RH) show hydrolysis of the ester group as the primary degradation pathway. Lyophilization or storage under nitrogen with desiccants (e.g., silica gel) reduces moisture-induced degradation. Monitor via periodic HPLC-UV for hydrolytic byproducts (e.g., free carboxylic acid) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of the fluorine and thiazole groups. For instance, Fukui indices highlight nucleophilic attack susceptibility at the benzyloxy oxygen, guiding functionalization strategies .
Q. What techniques address spectral overlap in characterizing regioisomeric byproducts?
Use F NMR to distinguish fluorine environments in regioisomers. NOESY correlations can resolve spatial proximity between the fluorobenzyl and thiazole moieties. High-resolution mass spectrometry with isotopic pattern analysis further clarifies structural ambiguities .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound?
Develop a forced degradation study under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Use UPLC-PDA to track degradation products and validate method specificity per ICH guidelines .
Q. What in vitro assays evaluate its biological activity against kinase targets?
Screen against kinase panels (e.g., Eurofins KinaseProfiler™) using ADP-Glo™ assays. IC values are determined via dose-response curves (1 nM–10 μM). Cross-validate with cellular assays (e.g., HEK293T proliferation inhibition) to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
